molecular formula C18H27N3OS B11075127 1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

Cat. No.: B11075127
M. Wt: 333.5 g/mol
InChI Key: GYBRMRKRTLAROQ-UHFFFAOYSA-N
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Description

1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a unique combination of an acetylphenyl group and a tetramethylpiperidinyl group, which may impart specific chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea typically involves the reaction of 4-acetylphenyl isothiocyanate with 2,2,6,6-tetramethylpiperidine. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Exploration as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiourea group could form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: Lacks the acetyl group, which may affect its reactivity and biological activity.

    1-(4-Methylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea: Contains a methyl group instead of an acetyl group, potentially altering its chemical properties.

Uniqueness

1-(4-Acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea is unique due to the presence of both an acetylphenyl group and a tetramethylpiperidinyl group. This combination may confer specific reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H27N3OS

Molecular Weight

333.5 g/mol

IUPAC Name

1-(4-acetylphenyl)-3-(2,2,6,6-tetramethylpiperidin-4-yl)thiourea

InChI

InChI=1S/C18H27N3OS/c1-12(22)13-6-8-14(9-7-13)19-16(23)20-15-10-17(2,3)21-18(4,5)11-15/h6-9,15,21H,10-11H2,1-5H3,(H2,19,20,23)

InChI Key

GYBRMRKRTLAROQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=S)NC2CC(NC(C2)(C)C)(C)C

Origin of Product

United States

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